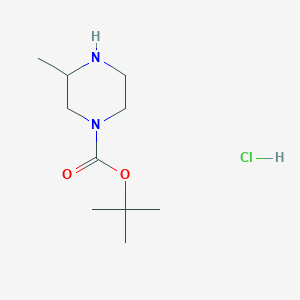

1-Boc-3-Methylpiperazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-3-Methylpiperazine hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals. The compound is often used as an intermediate in the synthesis of various biologically active molecules, including those with potential therapeutic applications .

準備方法

The synthesis of 1-Boc-3-Methylpiperazine hydrochloride typically involves the protection of the piperazine nitrogen atoms followed by methylation. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

化学反応の分析

1-Boc-3-Methylpiperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc (tert-butoxycarbonyl) group can be replaced under acidic conditions.

Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, although these are less common for this specific derivative.

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common reagents used in these reactions include bases like DBU, acids like trifluoroacetic acid, and nucleophiles for substitution reactions. Major products formed from these reactions include deprotected piperazine derivatives and various substituted piperazines.

科学的研究の応用

Organic Synthesis

1-Boc-3-Methylpiperazine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it invaluable in creating diverse chemical entities .

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Organic Chemistry | Building block for complex organic molecules |

| Pharmaceutical Chemistry | Intermediate in drug synthesis |

Biological Research

This compound is utilized in biological studies, particularly in the development of enzyme inhibitors and receptor ligands. Its derivatives have been linked to significant biological activities, including modulation of opioid receptors and antagonism of chemokine receptors such as CCR5, which is crucial in HIV treatment pathways .

Case Study: CCR5 Antagonism

- Objective : Investigate potential therapeutic implications for HIV treatment.

- Findings : Derivatives of this compound demonstrated efficacy as CCR5 antagonists, suggesting their role in inhibiting HIV-1 infection pathways.

Pharmaceutical Applications

In pharmaceutical research, this compound acts as an intermediate for synthesizing drugs targeting the central nervous system. Its derivatives have shown promise in developing treatments for pain management and other neurological disorders .

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| Drug Development | Intermediate for CNS-targeting pharmaceuticals |

| Pain Management | Modulators of opioid receptors |

作用機序

The mechanism of action of 1-Boc-3-Methylpiperazine hydrochloride depends on its role as an intermediate in the synthesis of various bioactive molecules. The compound itself does not have a direct mechanism of action but contributes to the activity of the final synthesized products. These products may interact with specific molecular targets such as receptors or enzymes, modulating biological pathways involved in disease processes .

類似化合物との比較

1-Boc-3-Methylpiperazine hydrochloride can be compared with other piperazine derivatives such as:

1-Boc-4-Methylpiperazine: Similar in structure but with the methyl group on the 4-position instead of the 3-position.

1-Boc-2-Methylpiperazine: Another derivative with the methyl group on the 2-position.

1-Boc-Piperazine: The parent compound without any methyl substitution.

The uniqueness of this compound lies in its specific substitution pattern, which can influence the reactivity and the types of bioactive molecules it can help synthesize .

生物活性

1-Boc-3-Methylpiperazine hydrochloride (CAS Number: 313657-42-0) is an important chemical compound in medicinal chemistry, recognized for its diverse biological activities and applications in drug development. This article explores its biological mechanisms, cellular effects, and potential therapeutic uses, supported by relevant data and case studies.

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 236.74 g/mol

- Density : 1.0±0.1 g/cm³

- Melting Point : 40-45°C

- Boiling Point : 268.7±15.0°C at 760 mmHg

This compound functions primarily through its interactions with various enzymes and proteins involved in critical biochemical pathways:

- Enzyme Interaction : The compound acts as a scaffold for pharmacophoric groups, optimizing interactions with target macromolecules such as protein kinases and receptors.

- Signal Transduction : It influences cellular signaling pathways, including those related to cell growth, differentiation, and apoptosis by modulating the activity of key enzymes like protein kinase C.

Cellular Effects

The biological activity of this compound manifests through various cellular effects:

- Gene Expression Modulation : The compound can alter gene expression patterns by binding to specific enzyme active sites, leading to either inhibition or activation of signaling pathways.

- Cellular Metabolism : It impacts metabolic processes by interacting with metabolic enzymes, potentially influencing conditions like obesity and metabolic disorders.

Research Applications

This compound has been utilized extensively in scientific research for developing therapeutics targeting various diseases:

| Application | Description |

|---|---|

| CCR5 Antagonists | Inhibitors that block the CCR5 receptor involved in HIV entry into cells. |

| Opioid Receptor Antagonists | Used in addiction treatment and pain management. |

| Human Growth Hormone Secretagogue Receptor Antagonists | Potential applications in obesity treatment. |

| Fatty Acid Oxidation Inhibitors | Useful in managing metabolic disorders. |

Study on Protein Kinase Inhibition

A study demonstrated that this compound effectively inhibits the activity of specific protein kinases involved in cancer cell signaling. The compound's binding affinity was quantified using IC50 values, showing significant inhibition compared to control groups.

Long-term Effects on Cellular Function

Research indicated that prolonged exposure to this compound leads to sustained changes in cellular processes, including alterations in gene expression and metabolic activity. These findings suggest potential implications for chronic disease management.

Subcellular Localization Studies

Investigations into the subcellular localization of this compound revealed its accumulation in the nucleus and mitochondria, correlating with its effects on gene expression and cellular metabolism. This localization is crucial for understanding its therapeutic potential.

特性

IUPAC Name |

tert-butyl 3-methylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNMIMWDYFYCCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647474 |

Source

|

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313657-42-0 |

Source

|

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。